Methyl 2-(3-morpholinopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Methyl 2-(3-morpholinopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic organic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a methyl ester at the 3-position and a 3-morpholinopropanamido group at the 2-position.
Properties
IUPAC Name |
methyl 2-(3-morpholin-4-ylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-22-17(21)15-12-4-2-3-5-13(12)24-16(15)18-14(20)6-7-19-8-10-23-11-9-19/h2-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPFOTNRUNHCDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-(3-morpholinopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds under basic conditions to form the thiophene ring Industrial production methods may involve optimization of these reactions using catalysts and microwave-assisted synthesis to improve yields and reduce reaction times .
Chemical Reactions Analysis
Methyl 2-(3-morpholinopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Coupling Reactions: Suzuki-Miyaura coupling can be employed to form carbon-carbon bonds, expanding the molecular complexity.
Scientific Research Applications
Medicinal Chemistry
- Kinase Inhibitors : This compound serves as a scaffold for developing inhibitors targeting various kinases, which are crucial in numerous signaling pathways involved in cancer and other diseases. Its structural features allow for modifications that enhance potency and selectivity against specific kinases.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance, research has shown that it can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in animal models. Its ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs.
- Analgesic Properties : Studies utilizing pain models have indicated that this compound can provide pain relief comparable to established analgesics, suggesting its potential use in pain management therapies.
Material Science
- Organic Semiconductors : Methyl 2-(3-morpholinopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is explored for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its thiophene structure contributes to favorable electronic properties essential for these applications.
- Conductive Polymers : The compound's unique electronic characteristics make it suitable for incorporation into conductive polymer matrices, enhancing their performance in electronic applications.
Case Studies
- Anticancer Studies : In vitro studies have shown that derivatives of this compound significantly inhibit the growth of breast cancer cells by inducing apoptosis via mitochondrial pathways. These findings were corroborated by molecular docking studies that predicted strong binding affinities to target proteins involved in cell survival.
- Anti-inflammatory Research : Animal model experiments demonstrated that administration of the compound led to a marked reduction in paw edema induced by carrageenan injection, suggesting its efficacy as an anti-inflammatory agent.
- Material Science Applications : Research into the use of this compound in organic electronics has shown promising results in improving charge mobility and stability when incorporated into polymer blends used for OFETs.
Mechanism of Action
The mechanism of action of Methyl 2-(3-morpholinopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and disrupting signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with several tetrahydrobenzo[b]thiophene derivatives, differing primarily in substituents and ester groups. Below is a detailed comparison:
Structural and Functional Differences
Limitations and Challenges
- Ethyl vs. Methyl Esters: Ethyl esters (e.g., in 6o and cyanoacetamido derivatives) may confer higher metabolic stability compared to methyl esters, which are more prone to hydrolysis .
- Substituent Effects: Bulky groups (e.g., 4-hydroxyphenyl in 6o) reduce synthetic yields, while electron-withdrawing groups (e.g., cyano) enhance reactivity but may complicate toxicity profiles .
Biological Activity
Methyl 2-(3-morpholinopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H28N2O8S
- Molecular Weight : 492.5 g/mol
- CAS Number : 1051924-44-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and pain pathways. It has been shown to exhibit:
- Analgesic Effects : Studies indicate that derivatives of this compound possess significant analgesic properties. For instance, research utilizing the "hot plate" method demonstrated that it can provide pain relief exceeding that of standard analgesics like metamizole .
- Anti-inflammatory Activity : The compound has been evaluated for anti-inflammatory effects, showing promise in reducing inflammation markers in various animal models .
Biological Activity Overview
| Activity | Description |
|---|---|
| Analgesic | Exhibits pain-relieving properties superior to some conventional analgesics. |
| Anti-inflammatory | Reduces inflammation in experimental models; potential therapeutic applications. |
Case Studies and Research Findings
- Analgesic Activity :
- Anti-inflammatory Effects :
- Comparative Studies :
Q & A
Q. Advanced
- Kinase assays :
- Antimicrobial assays :
How do structural modifications (e.g., acylation, carboxylate substitution) influence bioactivity?
Q. Advanced
- Acylation : Introducing electron-withdrawing groups (e.g., -CF₃) enhances antibacterial activity by increasing membrane permeability (MIC reduced from 32 μg/mL to 8 μg/mL in analogs) .
- Carboxylate vs. carboxamide : Carboxamide derivatives show improved kinase inhibition (IC₅₀ ~50 nM vs. >100 nM for carboxylates) due to hydrogen bonding with catalytic lysine residues .
- Morpholine vs. piperidine : Morpholine-containing analogs exhibit higher solubility (logP ~2.5 vs. ~3.2) and bioavailability .
What methodologies are recommended for analyzing contradictory spectral data in novel derivatives?
Q. Advanced
- Cross-validation : Compare NMR data with structurally characterized analogs (e.g., ’s compound 23 vs. 24) to identify unexpected shifts .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δ ~3.5–4.0 ppm for morpholine and ester groups) .
- DFT calculations : Predict ¹³C NMR chemical shifts using Gaussian09 with B3LYP/6-31G(d) to verify assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
